molecular formula C5H11O4P B14316685 (2,2-Dimethylpropanoyl)phosphonic acid CAS No. 108584-92-5

(2,2-Dimethylpropanoyl)phosphonic acid

Cat. No.: B14316685
CAS No.: 108584-92-5
M. Wt: 166.11 g/mol
InChI Key: PZEBTBCCHXREGC-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropanoyl)phosphonic acid is a chemical compound characterized by the presence of a phosphonic acid group attached to a 2,2-dimethylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropanoyl)phosphonic acid typically involves the reaction of 2,2-dimethylpropanoic acid with a phosphonating agent. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production methods for phosphonic acids often utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The McKenna procedure is particularly favored in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylpropanoyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropanoyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong coordination bonds with metal ions, making it effective as a chelating agent. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: (2,2-Dimethylpropanoyl)phosphonic acid is unique due to the presence of the 2,2-dimethylpropanoyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

CAS No.

108584-92-5

Molecular Formula

C5H11O4P

Molecular Weight

166.11 g/mol

IUPAC Name

2,2-dimethylpropanoylphosphonic acid

InChI

InChI=1S/C5H11O4P/c1-5(2,3)4(6)10(7,8)9/h1-3H3,(H2,7,8,9)

InChI Key

PZEBTBCCHXREGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)P(=O)(O)O

Origin of Product

United States

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